molecular formula C20H20FN7S B6458205 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 2549040-42-6

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B6458205
CAS No.: 2549040-42-6
M. Wt: 409.5 g/mol
InChI Key: UQKRQMFDXPVPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine is a synthetic compound with significant applications in various scientific fields. This compound features a unique structural framework combining pyrazolopyrimidine and piperidine moieties with a thiadiazole group, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine involves multi-step synthetic procedures. One common method includes the construction of the pyrazolopyrimidine core, followed by the introduction of the piperidine and thiadiazole substituents under controlled reaction conditions. Each step requires careful optimization of temperature, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound can be scaled up through continuous flow chemistry processes, which provide better control over reaction parameters and product consistency. Automation and real-time monitoring are crucial to maintaining the efficiency and safety of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine undergoes several types of chemical reactions, including:

  • Oxidation: : Typically involving reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : With various electrophiles or nucleophiles under mild conditions.

Common Reagents and Conditions: Reactions involving this compound often use:

  • Oxidizing agents: : For introducing oxygen functionalities or increasing oxidation state.

  • Reducing agents: : For removing oxygen functionalities or reducing double bonds.

  • Catalysts: : Such as palladium or platinum complexes to facilitate reaction rates and selectivity.

Major Products: Depending on the reaction conditions and reagents, major products can include oxidized derivatives, reduced forms, or substituted compounds with enhanced chemical or biological properties.

Scientific Research Applications

Comprehensive Description: This compound is used extensively in scientific research due to its unique structure and functional properties:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : For studying cell signaling pathways and molecular interactions.

  • Medicine: : Investigated for potential therapeutic effects in conditions such as cancer, inflammation, and neurological disorders.

  • Industry: : Employed in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. By binding to these targets, it can modulate biological pathways and influence cellular functions. Detailed studies using computational modeling and experimental assays help elucidate the exact mechanism of action.

Comparison with Similar Compounds

Highlighting Uniqueness: Compared to other compounds with similar structural features, 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine stands out due to its specific substituent groups and overall molecular configuration. These differences confer distinct chemical reactivity and biological activity, making it valuable for targeted applications.

List of Similar Compounds: Similar compounds include:

  • 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[1,3,4-thiadiazol-2-yl]piperidine

  • 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,2,4-triazole derivatives

  • Various pyrazolopyrimidine derivatives with substituted piperidine or thiadiazole groups

Properties

IUPAC Name

2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7S/c1-12-23-17-15(10-22-27(17)2)18(24-12)28-9-5-6-13(11-28)19-25-26-20(29-19)14-7-3-4-8-16(14)21/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKRQMFDXPVPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.